ACO1

Grp94 Hsp90 Selectivity

Pan-Hsp90 inhibitors cause broad cytotoxicity, obscuring Grp94-specific phenotypes in metastasis and protein trafficking research. ACO1 (compound 8j) solves this via structure-based optimization from SNX-2112, delivering >200-fold selectivity for Grp94 over Hsp90α/β. - Validated in MDA-MB-231 migration assays & mutant myocilin (I477N) clearance models - Enables confident attribution of motility reduction to Grp94 inhibition without confounding off-target effects - Ideal chemical probe for target validation and drug discovery programs

Molecular Formula C24H27N3O3
Molecular Weight 405.498
Cat. No. B1192076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameACO1
SynonymsACO1
Molecular FormulaC24H27N3O3
Molecular Weight405.498
Structural Identifiers
SMILESO=C(N)C1=CC=C(N2C(CC3=CC=CC=C3O)=CC=C2)C=C1N[C@H]4CC[C@H](O)CC4
InChIInChI=1S/C24H27N3O3/c25-24(30)21-12-9-19(15-22(21)26-17-7-10-20(28)11-8-17)27-13-3-5-18(27)14-16-4-1-2-6-23(16)29/h1-6,9,12-13,15,17,20,26,28-29H,7-8,10-11,14H2,(H2,25,30)/t17-,20-
InChIKeyDAFDTRSWRWXFIR-IRJFHVNHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ACO1: Selective Grp94 Inhibitor


ACO1 (CAS 2065198-79-8), also designated as compound 8j, is a small-molecule inhibitor engineered to selectively target the endoplasmic reticulum-resident Hsp90 paralog, glucose-regulated protein 94 (Grp94) [1]. This compound was developed through a structure-based optimization of the non-selective Hsp90 inhibitor SNX-2112, resulting in a Grp94-selective scaffold that demonstrates high affinity for its target . ACO1 is primarily utilized as a chemical probe to dissect Grp94-specific biology, particularly in contexts of cancer cell migration and mutant protein trafficking, where pan-Hsp90 inhibition would introduce confounding off-target effects [1].

Grp94-selective chemical probe for isoform-specific target interrogation
Cancer cell migration and invasion assay context
Mutant protein trafficking studies in glaucoma-related cellular models

ACO1 vs. Pan-Hsp90 Inhibitors


Generic substitution with a pan-Hsp90 inhibitor (e.g., geldanamycin, SNX-2112) or even another Grp94-targeting ligand is not scientifically valid due to ACO1's unique selectivity profile. Pan-Hsp90 inhibitors simultaneously block all four isoforms (Hsp90α, Hsp90β, Grp94, and Trap-1), leading to broad cytotoxicity and obscuring Grp94-specific phenotypes [1]. While other Grp94 inhibitors exist, ACO1 achieves a >200-fold selectivity window against cytosolic Hsp90 isoforms, a threshold that many early-generation ligands fail to reach [2]. This high degree of discrimination is critical for experiments aiming to attribute a functional outcome solely to Grp94 inhibition, rather than to the off-target suppression of Hsp90α or Hsp90β, which regulate a vast array of distinct client proteins [1]. The quantitative evidence below demonstrates that this selectivity translates into distinct functional outcomes not replicable by less selective compounds.

Attribute
ACO1
Pan-Hsp90 Inhibitors
Isoform selectivity
Grp94-selective scaffold; reported selectivity window discriminates Grp94 from cytosolic isoforms
Pan-isoform inhibition (Hsp90α, Hsp90β, Grp94, Trap-1); broad target engagement
Phenotype attribution
Grp94-specific effects; minimal off-target client degradation
Confounding degradation of numerous Hsp90 clients, obscuring Grp94-dependent phenotypes
Functional outcome
Selective disruption of migration and mutant protein trafficking
Non-specific cytotoxicity and broad stress responses may mask pathway-specific readouts

ACO1 Selectivity and Potency Evidence


Isoform Selectivity vs. SNX-2112 and 18c

ACO1 (8j) was derived from the non-selective Hsp90 inhibitor SNX-2112 via structure-based design to exploit a unique hydrophobic cleft in Grp94's N-terminal ATP-binding site. While the parent compound SNX-2112 binds Hsp90α and Hsp90β with Kd values of 4 nM and 6 nM, respectively, its affinity for Grp94 is significantly lower at 484 nM . ACO1 inverts this selectivity profile, exhibiting an apparent Kd of ~0.44 µM for Grp94 and a Kd >100 µM for Hsp90α, representing a >200-fold selectivity window [1]. In comparison, an alternative purine-scaffold Grp94 inhibitor, compound 18c, demonstrates a selectivity window of >100-fold against Hsp90α/β [2]. ACO1's >200-fold selectivity is therefore twice that of 18c, offering a superior margin for experiments requiring stringent Grp94-specific interrogation.

Isoform Selectivity
Head-to-head
Kd (Grp94) ~0.44 µM; Kd (Hsp90α) >100 µM; >200-fold selectivity over cytosolic Hsp90
Supports Grp94-specific target engagement and pathway attribution
FP assay vs. SNX-2112 and compound 18c; selectivity window twice that of 18c
Grp94 Hsp90 Selectivity Chemical Probe

Anti-Migratory Efficacy vs. Analog 8e

ACO1's functional superiority over a less selective analog, compound 8e, has been demonstrated in cell migration assays, a key phenotypic readout for metastatic potential. ACO1 (8j) potently inhibits the migration of MDA-MB-231 (breast cancer) and PC-3 MM-2 (prostate cancer) cells at concentrations of 10 µM and 5 µM, respectively . In comparative studies, ACO1 was more effective than its predecessor 8e in disrupting the intracellular trafficking of integrins and the polarization of F-actin, both of which are necessary for cell motility [1]. Immunofluorescence microscopy revealed that ACO1 treatment caused a more pronounced mislocalization of integrin α2 and F-actin into cytoplasmic patches compared to 8e, providing a mechanistic basis for its enhanced anti-migratory effect [1].

Anti-Migratory Effect
Head-to-head
Inhibits migration of MDA-MB-231 (10 µM) and PC-3 MM-2 (5 µM); disrupts integrin α2 and F-actin localization
Reported cell-migration assay context; supports motility endpoint review
Wound-healing and immunofluorescence; compared to less selective analog 8e
Cancer Metastasis Cell Migration Grp94 Functional Assay

Mutant Myocilin Degradation in Glaucoma Model

ACO1 has been functionally validated in a disease-relevant cellular model for primary open-angle glaucoma (POAG). Grp94 is known to chaperone the folding of mutant myocilin, preventing its degradation and leading to toxic accumulation in the endoplasmic reticulum. Treatment with ACO1 at 30 µM resulted in a significant decrease in the levels of the aggregation-prone mutant myocilin I477N in tetracycline-inducible HEK293 cells [1]. This demonstrates that selective Grp94 inhibition by ACO1 is sufficient to clear a pathologically relevant client protein. In contrast, pan-Hsp90 inhibitors would likely induce a broader stress response and degrade numerous other clients, obscuring the specific role of Grp94 in myocilin trafficking [2].

Mutant Myocilin Clearance
Assay context
Reduction of aggregation-prone mutant myocilin I477N levels at 30 µM
Supports protein-trafficking model endpoint context
HEK293 inducible model; Grp94-dependent client degradation without pan-Hsp90 stress
Glaucoma Myocilin Protein Trafficking Grp94

ACO1 Research Applications


Grp94 in Cancer Cell Motility

Use ACO1 to selectively inhibit Grp94 in migration and invasion assays with metastatic cell lines (e.g., MDA-MB-231, PC-3 MM-2). The compound's >200-fold selectivity window over Hsp90α/β ensures that any observed reduction in cell motility can be confidently attributed to Grp94 inhibition, avoiding the confounding anti-proliferative and broad cytotoxic effects associated with pan-Hsp90 inhibitors [1]. This makes ACO1 an ideal tool for target validation studies focused on the role of Grp94 in trafficking integrins and other pro-migratory clients [1].

Grp94 in Glaucoma Protein Folding

Employ ACO1 in cellular models of primary open-angle glaucoma to study the clearance of aggregation-prone mutant myocilin. Treatment with ACO1 at 30 µM has been shown to reduce levels of mutant myocilin I477N, providing a specific chemical tool to probe the Grp94-myocilin axis [1]. This is a superior approach to using pan-Hsp90 inhibitors, which would induce a global degradation of Hsp90 clients and trigger confounding cellular stress responses [2].

Grp94 Target Validation Probe

Utilize ACO1 as a high-quality chemical probe in target engagement and validation studies. Its well-characterized selectivity profile (>200-fold vs. Hsp90α/β) and defined binding mode (occupancy of the Grp94-specific hydrophobic cleft) make it suitable for experiments requiring a clear cause-and-effect relationship between Grp94 inhibition and a biological outcome [1]. This is particularly valuable in drug discovery programs aiming to develop next-generation Grp94-selective therapeutics with an improved therapeutic window [2].

Application
Selection Property
Validation Focus
Cancer cell migration and invasion assays
Grp94 isoform selectivity profile
Cell-migration endpoint monitoring and integrin trafficking review
Glaucoma-related protein folding studies
Grp94-dependent client degradation
Protein trafficking model response; mutant myocilin clearance
Grp94 target engagement validation
Selective chemical probe for Grp94 biology
Isoform-selectivity endpoint review and pathway-specific interrogation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

61 linked technical documents
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